sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate
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Overview
Description
Sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate is a chemical compound with a unique structure that includes a tert-butoxycarbonyl group, an azetidine ring, and a methanesulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate typically involves the reaction of tert-butyl azetidine-2-carboxylate with methanesulfinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{tert-Butyl azetidine-2-carboxylate} + \text{Methanesulfinic acid} + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate can undergo various types of chemical reactions, including:
Oxidation: The methanesulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanesulfinate group can yield sulfonate derivatives, while substitution reactions can lead to a variety of azetidine derivatives.
Scientific Research Applications
Sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azetidine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group for amines, while the azetidine ring and methanesulfinate group can participate in various chemical reactions. The compound’s effects are mediated through these interactions, leading to the formation of new products or modifications of existing molecules.
Comparison with Similar Compounds
Sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate can be compared with other similar compounds, such as:
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar in reactivity to sodium tert-butoxide but with different solubility properties.
Lithium tert-butoxide: Another strong base with unique reactivity and solubility characteristics.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methanesulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUSAVVHBGDZCK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CS(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NNaO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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